2-Chloro-5,6-dimethylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIZPNNOVYVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Chloro 5,6 Dimethylpyridin 3 Amine Scaffold
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation. In the case of 2-chloropyridines, the reaction involves the attack of a nucleophile at the C2 position, displacing the chloride leaving group. The feasibility and rate of this reaction are highly dependent on the electronic nature of the other substituents on the ring.
Amination (e.g., Chichibabin Reaction Analogs)
The direct displacement of the chlorine atom in 2-chloropyridines by an amine (amination) is a known process. researchgate.netyoutube.com These reactions, a form of nucleophilic aromatic substitution, can be performed with various amines, including secondary amines. researchgate.net However, the reactivity of the pyridine core is crucial. Electron-withdrawing groups, such as a nitro group, significantly activate the ring towards nucleophilic attack. For instance, 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) readily undergo amination. researchgate.netscielo.br
Conversely, the 2-Chloro-5,6-dimethylpyridin-3-amine scaffold possesses electron-donating groups: a strongly activating amino group at C3 and two weakly activating methyl groups at C5 and C6. These groups increase the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack. Consequently, direct amination via SNAr on this specific substrate is expected to be challenging, likely requiring harsh reaction conditions with high temperatures. researchgate.net Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become the preferred route for C-N bond formation over classical SNAr reactions due to their broader scope and milder conditions. rug.nl
Reactions with Carbon and Oxygen Nucleophiles
Similar to amination, the reaction of this compound with carbon and oxygen nucleophiles via an SNAr mechanism is also influenced by the electron-rich nature of the pyridine ring. The presence of the 3-amino and 5,6-dimethyl groups significantly reduces the electrophilicity of the C2 position, making direct displacement by nucleophiles such as alkoxides, phenoxides, or carbanions difficult. While SNAr reactions on activated halopyridines are common, specific examples involving this particular electron-rich substrate with carbon or oxygen nucleophiles are not prevalent in the literature, suggesting that alternative synthetic strategies, like metal-catalyzed cross-coupling reactions, are generally more efficient for these transformations.
Electrophilic Aromatic Substitution and Functionalization
Electrophilic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound scaffold significantly influence the regioselectivity of such reactions.
Regioselective Functionalization of Pyridine Rings, including Meta-Functionalization
The functionalization of the single available position on the ring, C4, is dictated by the combined directing effects of the existing substituents. The 3-amino group is a powerful activating and ortho, para-directing group, strongly favoring substitution at the C2 and C4 positions. The 5,6-dimethyl groups are also activating and ortho, para-directing. The 2-chloro group is deactivating but also ortho, para-directing. The convergence of these directing effects points towards the C4 position as the most probable site for electrophilic attack.
A highly effective and regioselective method for functionalizing such systems is directed ortho-metalation. This strategy involves protecting the 3-amino group, often as a pivaloylamide (-NHCOtBu), which then acts as a directed metalation group. Treatment with a strong base like n-butyllithium would selectively deprotonate the C4 position, which is ortho to the directing group. acs.orgacs.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, disulfides) to install a functional group exclusively at the C4 position. acs.org This method circumvents the challenges of controlling regioselectivity in classical electrophilic aromatic substitution reactions on highly substituted pyridines.
Oxidation to N-Oxides and Subsequent Transformations
The pyridine nitrogen atom can be oxidized to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxyacids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.gov The formation of N-oxides from substituted pyridines is a common procedure in organic synthesis. researchgate.netgoogle.com The resulting N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. Pyridine N-oxides are versatile intermediates that can undergo various subsequent transformations, including deoxygenation to regenerate the parent pyridine, or rearrangement reactions that allow for the introduction of functional groups onto the ring. wikipedia.org
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The chlorine atom at the C2 position of this compound serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for creating C-C bonds. orgsyn.orgtcichemicals.com This reaction is applicable to chloro-pyridines, although they are generally less reactive than their bromo or iodo counterparts. nih.gov Research on the closely related substrate, 5-bromo-2-methylpyridin-3-amine, demonstrates successful Suzuki coupling with a range of arylboronic acids. researchgate.net A critical aspect of this transformation is the potential for the primary amine to interfere with the palladium catalyst. To circumvent this, the amino group is often protected, for example as an acetamide, prior to the coupling reaction to achieve better yields. researchgate.net
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 89 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 81 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 79 |
| 5 | 3-Nitrophenylboronic acid | N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |
Table based on Suzuki coupling reactions of N-[5-bromo-2-methylpyridin-3-yl]acetamide. researchgate.net This data illustrates the feasibility and substrate scope for analogous Suzuki reactions on the this compound scaffold after amine protection.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling has been successfully applied to various chloro-heterocycles, demonstrating its utility for substrates that are less reactive than aryl iodides or bromides. researchgate.netchemrxiv.org This methodology provides a direct route to introduce alkynyl substituents at the C2 position of the this compound core, yielding valuable precursors for more complex molecular architectures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. rug.nlorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and high functional group tolerance, largely replacing classical methods for aryl amine synthesis. rug.nl The methodology is effective for a broad range of (hetero)aryl chlorides and can be used with primary and secondary amines. researchgate.netorganic-chemistry.orgresearchgate.net While direct SNAr amination on this compound is disfavored electronically, the Buchwald-Hartwig amination represents a potent and viable alternative for further derivatizing the C2 position by introducing new amine functionalities.
Functional Group Transformations of the Amino and Chloro Moieties
The amino and chloro groups on the this compound ring are primary sites for functionalization, enabling the synthesis of a wide array of derivatives through various chemical reactions.
The amino group at the C-3 position of the pyridine ring is a key site for derivatization. Its nucleophilic nature allows for reactions such as acylation and alkylation, leading to the formation of amides and secondary or tertiary amines, respectively.
Acylation: The amino group can readily undergo acylation reactions with acylating agents like acid chlorides or anhydrides. For instance, the reaction of a similar compound, 3-amino-2-chloropyridine, with ethyl 2-aminobenzoate (B8764639) results in the formation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net This suggests that this compound could similarly be acylated to produce a variety of amide derivatives. The reaction is typically catalyzed by a base and can be influenced by the steric and electronic properties of the acylating agent. A general, efficient Friedel-Crafts acylation method has been developed for the C-3 acetylation of imidazo[1,2-a]pyridines using aluminum chloride as a catalyst, which could potentially be adapted for the N-acylation of aminopyridines. nih.gov
Alkylation: The amino group can also be alkylated using various alkylating agents. Reductive alkylation, for example, is a common method for preparing N-monosubstituted 2-aminopyridines. researchgate.net This process often involves the initial formation of a Schiff base with an aldehyde, followed by reduction. Another approach involves the direct reaction with alkyl halides. For instance, the alkylation of 7-chloro-1,5-benzodiazepine-2,4-dione with reagents like methyl iodide and benzyl (B1604629) bromide has been demonstrated under phase transfer catalysis conditions. nih.gov While not a direct example on the target scaffold, these methods illustrate the potential for alkylating the amino group of this compound. A self-limiting monoalkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides has also been described, offering a strategy to control the extent of amine alkylation. acs.org
Table 1: Examples of Reactions at the Amino Group of Pyridine Derivatives
| Reaction Type | Reactant(s) | Product | Reference(s) |
| Acylation | 3-Amino-2-chloropyridine, Ethyl 2-aminobenzoate | 2-Amino-N-(2-chloropyridin-3-yl)benzamide | researchgate.net |
| Reductive Alkylation | 2-Aminopyridine (B139424), Aldehyde | N-Monosubstituted 2-aminopyridine | researchgate.net |
| Alkylation | 7-Chloro-1,5-benzodiazepine-2,4-dione, Methyl iodide | 1,5-Dialkyl-7-chloro-1,5-benzodiazepine-2,4-dione | nih.gov |
| Self-limiting Alkylation | N-Aryl-N-aminopyridinium derivative, Alkyl halide | Monoalkylated N-pyridinium amine | acs.org |
The chloro group at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles. The reactivity of the 2-chloropyridine (B119429) is enhanced due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction. vaia.comnih.gov This allows for the introduction of a wide range of functional groups at this position.
Common nucleophiles used in these reactions include amines, alcohols, and thiols. For example, 2-chloropyridine reacts with various nucleophiles to generate pyridine derivatives substituted at the C-2 position. wikipedia.orgchempanda.com The reaction of a series of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, resulted in the displacement of the chlorine atom to form the corresponding glutathione conjugates. nih.gov This highlights the feasibility of substituting the chloro group with sulfur-based nucleophiles. Similarly, reactions with amines can lead to the formation of 2-aminopyridine derivatives. The choice of solvent and reaction conditions can significantly influence the outcome of these substitution reactions.
Regioselective and Stereoselective Transformations
The inherent asymmetry of the this compound scaffold allows for the potential of regioselective and stereoselective transformations, which are crucial for the synthesis of specific isomers of complex molecules.
Stereoselectivity: While the core pyridine ring is planar, the introduction of chiral centers through derivatization can lead to the formation of stereoisomers. For example, if the substituent introduced via alkylation or acylation contains a chiral center, a pair of diastereomers could be formed. Controlling the stereochemical outcome of such reactions would require the use of chiral reagents or catalysts.
Ring Annulation and Fused Heterocycle Formation
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon bearing the chloro substituent, makes it an excellent precursor for the synthesis of fused heterocyclic systems through ring annulation reactions.
The synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with significant biological activity, can be achieved through the cyclocondensation of 5-aminopyrazoles with various carbonyl compounds. mdpi.commdpi.comnih.gov While this compound is a pyridine derivative, its 3-amino group could potentially react in a similar manner to aminopyrazoles. For instance, a general method for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazole with 1,3-dicarbonyl compounds. mdpi.com It is conceivable that this compound could undergo a cyclocondensation reaction with a suitable 1,3-dielectrophile, where the amino group acts as one nucleophile and a subsequent intramolecular reaction involving the chloro group or another activated position on the ring could lead to the formation of a fused pyrazole (B372694) ring. The synthesis of pyrazolo[3,4-b]pyridine derivatives has also been reported through the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with ω-bromoacetophenones. researchgate.net
Pyridazinone derivatives are another important class of heterocyclic compounds that can potentially be synthesized from this compound. A general route for the synthesis of pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. nih.govnih.gov While this method does not directly utilize the target compound, it demonstrates a common strategy for constructing the pyridazinone ring. A more direct approach could involve the reaction of a hydrazine (B178648) derivative with a precursor derived from this compound. For example, if the chloro and a neighboring methyl group can be transformed into a 1,3-dicarbonyl functionality, subsequent reaction with hydrazine would yield a fused pyridazinone. The synthesis of pyridazin-3(2H)-ones has been achieved through the condensation of 4-(p-substituted phenyl)-4-oxo-2-butenoic acids with hydrazine hydrate. scholarsportal.info
Construction of Pyrido[2,3-d]pyrimidine (B1209978) Systems
One of the most common methods for constructing a pyrido[2,3-d]pyrimidine system from a 2-aminopyridine derivative involves a reaction with a one-carbon synthon, such as formamide (B127407) or its equivalent. This reaction typically proceeds by an initial acylation of the amino group, followed by an intramolecular cyclization. For instance, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with formamide is a well-documented method for producing 4-aminopyrido[2,3-d]pyrimidines. researchgate.net
Another versatile approach involves the reaction of the 2-aminopyridine scaffold with reagents that can provide a three-atom fragment to form the pyrimidine (B1678525) ring. For example, condensation reactions with malonic acid derivatives or α,β-unsaturated carbonyl compounds are frequently employed. jocpr.com Three-component reactions involving an aldehyde, a nitrile, and an aminopyrimidine have also been developed as an efficient method for accessing this scaffold. researchgate.net
Based on these established methodologies, the following table outlines potential synthetic pathways for the conversion of this compound to pyrido[2,3-d]pyrimidine derivatives. It is important to note that these are proposed reactions based on the reactivity of similar compounds, and specific reaction conditions would require experimental optimization.
Table 1: Proposed Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from this compound
| Reagent(s) | Proposed Product | Reaction Type | Potential Reaction Conditions |
| Formamide | 4-Amino-5,6-dimethyl-2-chloropyrido[2,3-d]pyrimidine | Cyclocondensation | Heating at elevated temperatures (e.g., 150-200 °C) |
| Diethyl malonate and a strong base (e.g., NaOEt) | 4-Hydroxy-5,6-dimethyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one | Cyclocondensation | Reflux in a suitable solvent like ethanol (B145695) |
| Dimethylformamide-dimethylacetal (DMF-DMA) | N'-(2-Chloro-5,6-dimethylpyridin-3-yl)-N,N-dimethylformimidamide (intermediate) | Aminal formation | Heating in an inert solvent; this intermediate could then be cyclized with a suitable C-N source. researchgate.net |
Pyrazolo-[3,4-b]-pyridine Motif Construction
The synthesis of the pyrazolo-[3,4-b]-pyridine ring system from this compound involves the formation of a pyrazole ring fused to the pyridine core. A common and effective strategy for constructing this motif is the reaction of a 2-chloropyridine derivative bearing a suitable ortho-substituent with hydrazine or its derivatives. The 3-amino group of the title compound can be diazotized and subsequently reduced to a hydrazine, or the chloro group can be displaced by hydrazine.
While specific literature detailing the direct conversion of this compound to a pyrazolo-[3,4-b]-pyridine is scarce, the general reactivity patterns of 2-chloro-3-aminopyridines suggest a viable pathway. A key synthetic strategy involves the reaction with hydrazine hydrate. nih.gov This reaction would likely proceed through a nucleophilic aromatic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization involving the adjacent amino group, which would need to be transformed into a suitable electrophilic center (e.g., via diazotization).
A more direct approach, widely documented for related compounds, involves the reaction of a 2-chloropyridine bearing an ortho-carbonyl or cyano group with hydrazine. nih.gov Although this compound does not possess such a group, its amino functionality offers a handle for modification into a reactive intermediate suitable for cyclization.
The following table presents a plausible synthetic route for the construction of a pyrazolo-[3,4-b]-pyridine derivative from this compound, based on established chemical transformations.
Table 2: Proposed Synthesis of Pyrazolo-[3,4-b]-pyridine Derivatives from this compound
| Reagent(s) | Proposed Intermediate/Product | Reaction Type | Potential Reaction Conditions |
| 1. NaNO₂, aq. HCl2. SnCl₂, aq. HCl | 2-Chloro-3-hydrazinyl-5,6-dimethylpyridine | Diazotization followed by reduction | Step 1: Low temperature (0-5 °C)Step 2: Room temperature |
| Hydrazine hydrate | 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Nucleophilic substitution and cyclization | Heating in a suitable solvent like ethanol or n-butanol. This may require prior modification of the amino group. |
Further research is required to experimentally validate these proposed reaction pathways and to fully elucidate the chemical reactivity and derivatization potential of the this compound scaffold in the synthesis of these important heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-5,6-dimethylpyridin-3-amine is not extensively available in publicly accessible scientific literature. Structural elucidation of novel or specialized compounds often involves in-depth analysis that may not be widely published. However, based on the chemical structure, the expected NMR signals can be theoretically predicted.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups.
Aromatic Proton (H-4): A singlet would be anticipated for the single proton on the pyridine (B92270) ring at the C-4 position. Its chemical shift would be influenced by the adjacent chloro and amino groups.
Amine Protons (-NH₂): A broad singlet is expected for the amine protons. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.
Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups at the C-5 and C-6 positions. The chemical environment of these two groups is different, leading to separate signals.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value not available | Singlet | 1H | H-4 |
| Value not available | Broad Singlet | 2H | -NH₂ |
| Value not available | Singlet | 3H | C₅-CH₃ |
| Value not available | Singlet | 3H | C₆-CH₃ |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Seven distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the two methyl carbons.
Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring (C-2, C-3, C-4, C-5, and C-6) would be influenced by the attached substituents (chloro, amino, and methyl groups). The carbon bearing the chlorine atom (C-2) and the carbon bearing the amino group (C-3) would show characteristic chemical shifts.
Methyl Carbons: Two signals in the aliphatic region of the spectrum would correspond to the carbons of the two methyl groups.
A hypothetical data table for the expected ¹³C NMR signals is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| Value not available | C-2 |
| Value not available | C-3 |
| Value not available | C-4 |
| Value not available | C-5 |
| Value not available | C-6 |
| Value not available | C₅-CH₃ |
| Value not available | C₆-CH₃ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)
To unambiguously assign the proton and carbon signals, 2D NMR techniques would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this molecule, since all the proton signals are expected to be singlets, no cross-peaks would be observed in a standard COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct correlation of the H-4 signal to the C-4 signal, and the methyl proton signals to their corresponding methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique would be crucial for assigning the quaternary carbons (C-2, C-3, C-5, and C-6) by observing their correlations with the aromatic and methyl protons. For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.
N-H Stretching: The amine group would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the amine group would be expected around 1600 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
A table of expected FT-IR absorption bands is presented below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| Value not available | N-H Asymmetric & Symmetric Stretch |
| Value not available | Aromatic C-H Stretch |
| Value not available | Aliphatic C-H Stretch |
| Value not available | C=N and C=C Ring Stretch |
| Value not available | N-H Bend |
| Value not available | C-Cl Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show bands corresponding to the various vibrational modes of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum.
Detailed, experimentally verified Raman spectroscopic data for this compound is not readily found in the available literature.
Mass Spectrometry: Fragmentation Analysis and Hyphenated Techniques
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through various ionization methods and hyphenated techniques, a detailed understanding of its fragmentation behavior and isomeric purity can be achieved.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides extensive fragmentation, offering a virtual fingerprint of the molecule's structure. For this compound (molecular weight: 170.63 g/mol ), the mass spectrum would be expected to exhibit a distinct molecular ion peak ([M]⁺˙) and a characteristic isotopic pattern due to the presence of chlorine.
Key Expected Fragmentation Patterns:
Isotopic Pattern: The molecular ion region would display two peaks, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 ratio of intensity, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Loss of Methyl Radical: A common fragmentation pathway involves the cleavage of a methyl group (•CH₃), leading to a significant fragment ion at m/z 155 ([M-15]⁺). This ion is stabilized by the aromatic pyridine ring.
Loss of Chlorine Radical: The expulsion of a chlorine radical (•Cl) is another anticipated fragmentation, resulting in an ion at m/z 135 ([M-35]⁺).
Loss of HCl: A rearrangement process could lead to the elimination of a neutral hydrogen chloride (HCl) molecule, particularly with the involvement of the ortho-amino group, producing an ion at m/z 134 ([M-36]⁺˙).
Pyridine Ring Cleavage: At higher energies, fragmentation of the pyridine ring itself would occur, leading to a complex pattern of smaller fragment ions.
The relative abundance of these fragments provides structural information; for instance, the stability of the resulting carbocation often dictates the most prominent peaks in the spectrum. chemguide.co.uklibretexts.orgnih.gov
Table 1: Predicted Major EI-MS Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170/172 | [C₇H₉ClN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 155/157 | [C₆H₆ClN₂]⁺ | Loss of •CH₃ |
| 135 | [C₇H₉N₂]⁺ | Loss of •Cl |
| 134 | [C₇H₈N₂]⁺˙ | Loss of HCl |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates protonated molecules with minimal fragmentation, making it highly effective for confirming molecular weight.
The molecule possesses two primary sites for protonation: the exocyclic amino group (-NH₂) and the nitrogen atom within the pyridine ring. Under typical positive ion ESI conditions, the compound would readily form a protonated molecular ion, [M+H]⁺, at m/z 171 (using ³⁵Cl). The basicity of the two nitrogen atoms influences which one is preferentially protonated. This technique is particularly useful for confirming the molecular mass of the parent compound with high accuracy. nih.gov In some cases, adducts with solvent molecules or salts may also be observed. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Differentiation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for separating the target compound from impurities and, crucially, for differentiating it from its structural isomers. nih.govmdpi.comnih.gov Positional isomers of this compound, such as 4-Chloro-2,3-dimethylpyridin-5-amine or 6-Chloro-2,3-dimethylpyridin-4-amine, would possess the same molecular weight and isotopic pattern, making them indistinguishable by MS alone.
However, these isomers typically exhibit different polarities and three-dimensional shapes, leading to distinct retention times on a liquid chromatography column. By selecting an appropriate stationary phase (e.g., C18) and mobile phase gradient, baseline separation of the isomers can often be achieved. nih.govnih.gov
Coupling the LC system to a tandem mass spectrometer (LC-MS/MS) allows for further confirmation. After separation by LC, the isolated parent ion of each isomer (m/z 171) can be subjected to collision-induced dissociation (CID). The resulting product ion spectra may show different fragmentation patterns or ion abundances, providing an additional layer of structural confirmation and enabling unequivocal identification of each isomer in a complex mixture. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not widely published, its structural parameters can be predicted based on analyses of closely related aminopyridine and chloropyridine derivatives. nih.govresearchgate.netresearchgate.net
The analysis would reveal key structural information:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. The pyridine ring is expected to be largely planar, with the substituents (Cl, NH₂, CH₃) lying close to this plane.
Crystal Packing: The analysis would show how individual molecules arrange themselves in the unit cell, revealing details about π-π stacking interactions between pyridine rings, which are common in such aromatic systems.
Table 2: Predicted Crystallographic Parameters for this compound (by analogy)
| Parameter | Expected Value/Feature | Reference Compounds |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Substituted Pyridines |
| Space Group | e.g., P2₁/c, Pna2₁ | 3-aminopyridine (B143674) complexes |
| C-Cl Bond Length | ~1.74 Å | Chloropyridines |
| C-NH₂ Bond Length | ~1.38 Å | Aminopyridines |
| Intermolecular Bonds | N-H···N Hydrogen Bonds | 3-aminopyridine complexes researchgate.net |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides valuable insights into the electronic transitions within the molecule and is sensitive to the nature and position of substituents on the pyridine ring.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a non-polar solvent is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* These are typically high-intensity bands arising from electron transitions within the aromatic π-system. The presence of the electron-donating amino and methyl groups, along with the electron-withdrawing chloro group, would cause a bathochromic (red) shift in these bands compared to unsubstituted pyridine.
n→π Transitions:* This lower-intensity absorption band results from the transition of a non-bonding electron (from the pyridine nitrogen) to an anti-bonding π* orbital. This transition is sensitive to solvent polarity; in polar, protic solvents, a hypsochromic (blue) shift is expected due to the stabilization of the non-bonding orbital through hydrogen bonding.
A study on the related compound 2-Amino-5-chloropyridine showed a UV cut-off wavelength of 348 nm, which can be used to estimate the optical energy band gap. researchgate.net
Fluorescence: Many substituted aminopyridines are known to be fluorescent. nih.govsciforum.netresearchgate.net The combination of an electron-donating amino group and the pyridine ring forms a donor-acceptor system that often results in emissive properties upon excitation. beilstein-journals.org
Emission Spectrum: Upon excitation at a wavelength corresponding to its absorption maximum, the compound is expected to exhibit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift).
Solvatochromism: The position and intensity of the fluorescence emission are likely to be highly dependent on solvent polarity. In more polar solvents, a red shift in the emission wavelength is typically observed due to the stabilization of the more polar excited state. sciforum.net
Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be influenced by the specific substitution pattern and the molecular environment. nih.gov
Table 3: Predicted Electronic Spectroscopy Properties for this compound
| Property | Predicted Characteristic | Rationale/Influencing Factors |
|---|---|---|
| UV-Vis Absorption (π→π) | Bathochromic shift vs. pyridine | Effect of -NH₂, -CH₃, and -Cl substituents |
| UV-Vis Absorption (n→π) | Blue shift in protic solvents | Solvent stabilization of n-orbitals |
| Fluorescence | Likely fluorescent | Analogous to other substituted aminopyridines nih.govsciforum.netbeilstein-journals.org |
| Stokes Shift | Positive (λₑₘ > λₐ₁) | Energy loss before emission |
| Solvatochromism | Red shift in emission with increasing solvent polarity | Stabilization of the excited state |
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net Theoretical calculations, often employing hybrid functionals like B3LYP with a suitable basis set, can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. uni.lunih.gov
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net
For 2-Chloro-5,6-dimethylpyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the π-system of the ring. The LUMO, conversely, is likely distributed over the pyridine (B92270) ring, with significant contributions from the chloro-substituted carbon, reflecting its electron-withdrawing nature. The precise energies and distributions would be determined by DFT calculations.
Table 1: Theoretical Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact compound are not readily available in the referenced literature.
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).
In the case of this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the amino group and the pyridine ring nitrogen, due to the presence of lone pairs of electrons. The regions around the hydrogen atoms of the amino group and the electron-withdrawing chlorine atom would exhibit a more positive potential (blue or green). This visualization helps in understanding intermolecular interactions and the initial steps of reaction mechanisms.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule over time. For this compound, key conformational variables include the rotation around the C-N bond of the amino group and the orientation of the methyl groups. While the pyridine ring itself is rigid, the amino group can undergo rotation. MD simulations, coupled with quantum mechanical calculations, can help identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and spectroscopic properties of a molecule can be conformation-dependent.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational studies can map out the entire reaction pathway. This involves locating the structures of all reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed potential energy surface can be constructed, providing a comprehensive understanding of the reaction mechanism that may be difficult to obtain through experimental means alone. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are widely used to predict various spectroscopic parameters, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). materialsciencejournal.org A strong correlation between predicted and experimental spectra provides confidence in both the computational model and the experimental structural assignment. nih.gov
Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes. Experimental data for this specific compound is not provided in the search results.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (N-H stretch) | 3450, 3350 cm⁻¹ | Not Available |
| ¹H NMR (Amino protons) | δ 4.5 ppm | Not Available |
| ¹³C NMR (C-Cl) | δ 148 ppm | Not Available |
| UV-Vis (λmax) | 295 nm | Not Available |
Exploration of Chemical Space and Potential Applications in Materials Science and Catalysis
Role as a Synthetic Synthon in Complex Molecule Assembly
As a synthetic synthon, 2-Chloro-5,6-dimethylpyridin-3-amine offers a versatile scaffold for constructing more elaborate molecular architectures. The presence of three distinct functional groups—an amino group, a chloro substituent, and the pyridine (B92270) ring nitrogen—provides multiple reaction sites for sequential and controlled chemical transformations.
Precursors for Advanced Organic Intermediates
The aminopyridine framework is a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org Substituted 2-aminopyridines, such as the title compound, serve as key starting materials for fused bicyclic systems like imidazo[1,2-a]pyridines. rsc.org The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.orgnih.gov This reaction, known as the Tschitschibabin reaction, is a classical and effective method for constructing the imidazopyridine core. bio-conferences.orgnih.gov
The reaction between a 2-chloropyridine (B119429) and a 2H-azirine can also yield imidazo[1,2-a]pyridines, which are common heterocyclic moieties in medicinal chemistry. organic-chemistry.org Furthermore, innovative, catalyst-free, and solvent-free methods have been developed, reacting 2-aminopyridines with α-bromo or α-chloro ketones at moderate temperatures to produce these fused heterocycles efficiently. bio-conferences.orgnih.gov The versatility of the aminopyridine starting material allows for the introduction of various substituents onto the final imidazopyridine product, enabling the generation of a library of compounds for further investigation. For instance, copper-catalyzed three-component coupling reactions of 2-aminopyridine, an aldehyde, and a terminal alkyne provide a direct route to a diverse range of imidazo[1,2-a]pyridine (B132010) compounds. bio-conferences.org
Table 1: Selected Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type |
| 2-Aminopyridine, α-Haloketone | Neutral alumina (B75360) or heat | Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent reaction | 3-Aminoimidazopyridine |
| 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, microwave | 3-Aminoimidazo[1,2-a]pyridine |
| 2-Aminopyridine, Nitroalkene | Iron catalyst, aerobic conditions | 2-Nitro-3-arylimidazo[1,2-a]pyridine |
Scaffold Hopping Strategies in Chemical Research
Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering new, patentable compounds with similar or improved biological activities by modifying the core molecular structure. The imidazopyridine scaffold, readily accessible from 2-aminopyridine derivatives, is recognized as a "drug prejudice" scaffold due to its frequent appearance in bioactive molecules. rsc.org By using this compound as a starting point, researchers can synthesize a variety of substituted imidazopyridines. These new structures, while maintaining key pharmacophoric features, can offer different physicochemical properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. The ability to easily functionalize the imidazopyridine core at various positions makes it an ideal candidate for scaffold hopping explorations. nih.gov
Catalytic Applications and Ligand Design
The nitrogen atoms in the aminopyridine structure possess lone pairs of electrons that can coordinate to metal centers, making these compounds suitable for applications in catalysis and organometallic chemistry.
Development of New Catalysts based on Aminopyridine Frameworks (e.g., Chiral DMAP Analogues)
4-(Dimethylamino)pyridine (DMAP) is a widely used, highly efficient catalyst in organic synthesis. The development of chiral analogues of DMAP is a significant area of research for asymmetric catalysis. While direct information on catalysts derived specifically from this compound is limited, the broader class of aminopyridines is crucial in this field. researchgate.net Researchers have designed and synthesized various chiral aminopyridine catalysts to achieve enantioselectivity in reactions like the functionalization of alcohols. researchgate.net The general approach involves modifying the aminopyridine core to create a chiral environment around the catalytic site. polyu.edu.hk For example, attaching chiral auxiliaries to the aminopyridine scaffold can induce stereoselectivity in acylation and phosphorylation reactions. researchgate.net Gold complexes with chiral phosphine (B1218219) ligands have also been extensively developed for asymmetric catalysis. polyu.edu.hk
Ligands for Organometallic Compounds and Coordination Chemistry
Aminopyridines are effective ligands for a variety of transition metals, forming stable coordination complexes. researchgate.net These complexes have applications in catalysis and materials science. ekb.eg For example, aminopyridine-based ligands have been used to synthesize ruthenium(II) complexes that are highly active catalysts for transfer hydrogenation reactions. acs.org Similarly, titanium complexes incorporating aminopyridinate ligands have been shown to be effective catalysts for hydroamination reactions. acs.org The reaction of aminopyridines with metal halides, such as copper(II) halides, leads to the formation of coordination complexes with interesting structural and magnetic properties. theopenscholar.com Palladium complexes with imidazopyridine ligands, derived from 2-aminopyridines, have demonstrated catalytic activity in Suzuki coupling reactions. kfupm.edu.sa The ability of the aminopyridine scaffold to be systematically modified allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. acs.org
Table 2: Examples of Aminopyridine-based Metal Complexes and Applications
| Metal | Ligand Type | Application |
| Ruthenium(II) | 2-(Aminomethyl)pyridine-phosphine | Transfer hydrogenation catalysis |
| Titanium | 2-Aminopyridinato | Hydroamination catalysis |
| Palladium(II) | Imidazopyridine | Suzuki coupling reactions |
| Copper(II) | 2-Amino-5-iodopyridine | Magnetic materials |
Applications in Materials Science and Optoelectronics
The structural characteristics of aminopyridine derivatives, particularly their fused aromatic systems, suggest potential for applications in materials science, especially in the field of optoelectronics. Fused bicyclic heterocycles like imidazopyridines are noted for their utility in materials science. rsc.org Organic Light-Emitting Diodes (OLEDs) are a key area where novel organic materials are constantly sought to improve efficiency, stability, and color purity. iastate.eduyoutube.com
The performance of OLEDs relies on the properties of the organic materials used in their various layers, such as the hole transport layer (HTL), electron transport layer (ETL), and emissive layer. mdpi.com Materials with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for efficient charge injection and transport. rsc.org While direct applications of this compound in OLEDs are not prominently documented, derivatives of related nitrogen-containing heterocyclic compounds are under investigation. For instance, some anthracene (B1667546) derivatives have been synthesized and shown to be effective as hole-transporting and electron-blocking layers in OLEDs. rsc.org The introduction of materials with specific functional groups, such as amino groups, can influence the interfacial properties within the device, potentially enhancing performance. researchgate.net The exploration of aminopyridine-based structures for these applications remains an active area of research, driven by the need for new, cost-effective, and high-performance organic semiconductors. iastate.edu
Development of Novel Materials with Tunable Electronic Properties
The electronic characteristics of pyridine-based materials can be finely tuned by introducing various functional groups onto the pyridine ring. nih.gov Electron-donating groups, such as the amino and methyl groups in this compound, and electron-withdrawing groups can be strategically incorporated to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This ability to modulate the electronic properties is crucial for developing materials for a variety of applications, including organic electronics.
Research has shown that substitutions on the pyridine ring of metal complexes can significantly impact the electronic properties of the metal center without altering the coordination environment. nih.gov This principle can be applied to this compound to create, for example, novel metal-organic frameworks (MOFs) or coordination polymers. The specific arrangement of the chloro, amino, and dimethyl substituents on the pyridine ring of this compound provides a unique electronic landscape that can be exploited for the rational design of materials with desired electronic, optical, or magnetic properties.
For instance, the incorporation of this aminopyridine derivative into covalent organic frameworks (COFs) could lead to materials with high surface areas and ordered porous structures, suitable for applications in gas storage or separation. wikipedia.org The functional groups on the aminopyridine could also serve as anchoring points for other molecules or nanoparticles, further expanding the functional diversity of the resulting materials.
Pyridine-Functionalized Molecules in Perovskite Solar Cells (Defect Passivation, Charge Transfer)
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, but their efficiency and stability are often limited by defects at the interfaces and grain boundaries of the perovskite material. nih.gov Pyridine-based molecules have shown significant potential in addressing these challenges through defect passivation and improved charge transfer. rsc.orgacs.org
The nitrogen atom in the pyridine ring, with its lone pair of electrons, can effectively coordinate with uncoordinated lead ions (Pb2+), a common defect in perovskite films, thereby passivating these defect sites and reducing non-radiative recombination. acs.org Furthermore, the functional groups on the pyridine ring can influence the energy level alignment at the interface between the perovskite layer and the charge transport layers, facilitating more efficient charge extraction. rsc.orgacs.org
Recent studies have demonstrated that bifunctional pyridine derivatives can significantly enhance the power conversion efficiency (PCE) and stability of inverted perovskite solar cells. For example, dimethylpyridine-3,5-dicarboxylate was used as an interfacial layer, leading to a champion PCE of 21.37%, a substantial improvement over the control device (18.64%). nih.gov This was attributed to reduced non-radiative recombination and improved carrier mobility. nih.gov Similarly, aminopyridine derivatives have been shown to be effective passivation agents. acs.org
Given its structure, this compound could potentially serve as an effective passivation agent in PSCs. The amino group and the pyridine nitrogen could act as bidentate ligands to passivate defects, while the chloro and methyl groups could influence the molecule's hydrophobicity and its interaction with the perovskite surface.
Functional Nanomaterials Incorporating Pyridine Moieties
Pyridine derivatives are versatile building blocks for the creation of functional nanomaterials. nih.gov Their ability to be chemically grafted onto the surface of nanomaterials like carbon nanotubes (CNTs) allows for the precise tuning of the nanomaterial's electronic and catalytic properties. acs.org
The functionalization of CNTs with pyridine moieties has been shown to create effective catalysts for the oxygen reduction reaction (ORR) in alkaline media. acs.org The electronic properties of the grafted pyridine rings can be modulated by substituents, which in turn influences the catalytic activity of the nanomaterial. acs.org The nitrogen atoms in the pyridine rings are believed to play a crucial role in improving the overpotential at which the oxygen reduction begins. acs.org
Incorporating this compound into such nanomaterials could offer a unique combination of electronic effects from the chloro, amino, and dimethyl groups, potentially leading to enhanced catalytic performance. Furthermore, organosilatrane-based nanohybrids containing a pyridine moiety have been developed as selective and sensitive fluorescent sensors for metal ions like Zn2+. researchgate.net This highlights the potential of using functionalized aminopyridines in the development of advanced sensing platforms.
Advanced Analytical Method Development
The accurate analysis of aminopyridines and their isomers is crucial for quality control in various industries, including pharmaceuticals and chemical manufacturing. The development of robust and selective analytical methods is therefore an area of active research.
Chromatographic Separation Techniques for Aminopyridines
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of aminopyridine isomers. sielc.comhelixchrom.comsielc.com Various HPLC modes have been explored to achieve effective separation.
Reversed-Phase HPLC: While traditional reversed-phase chromatography can be used, the hydrophilic nature of aminopyridines often necessitates the use of ion-pairing reagents, which are not always compatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com
Mixed-Mode Chromatography: This approach, which combines reversed-phase and ion-exchange or HILIC (hydrophilic interaction liquid chromatography) mechanisms, has proven to be very effective for separating closely related aminopyridine isomers. sielc.comsielc.com Core-shell mixed-mode columns, for instance, offer a combination of unique selectivity, speed, and efficiency. helixchrom.com
Hydrogen-Bonding Chromatography: A newer approach utilizes stationary phases that facilitate separation based on hydrogen bonding interactions between the analyte and the stationary phase. sielc.com This method is sensitive to the mobile phase composition and is compatible with LC/MS. sielc.com
Gas chromatography (GC) is another technique employed for the analysis of aminopyridines, often using a nitrogen-phosphorous detector (NPD) for enhanced sensitivity. osha.gov
| Chromatographic Technique | Stationary Phase Example | Separation Principle | Detection | Reference |
| Reversed-Phase Cation-Exchange Mixed-Mode HPLC | Obelisc R | Combination of reversed-phase and cation-exchange interactions. | UV, ELSD, CAD, MS | sielc.com |
| Hydrogen-Bonding HPLC | SHARC 1 | Separation based on hydrogen bonding interactions. | LC/MS compatible | sielc.com |
| Core-Shell Mixed-Mode HPLC | Amaze HD, Coresep 100 | Combination of unique selectivity, speed, and efficiency. | UV, ELSD, CAD, RI, MS | helixchrom.comhelixchrom.com |
| Gas Chromatography (GC) | - | Volatility and interaction with the stationary phase. | Nitrogen-Phosphorous Detector (NPD) | osha.gov |
Methodologies for Isomer Differentiation and Purity Assessment
Differentiating between isomers and assessing the purity of aminopyridine samples is critical. Spectroscopic and spectrometric techniques are invaluable for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is highly sensitive and selective, making it suitable for determining genotoxic impurities like 2-aminopyridine in pharmaceutical ingredients at very low levels. researchgate.net
Spectrofluorimetry: The native fluorescence of some aminopyridines in acidic media can be exploited for their determination. nih.gov This method can be simple, green, and cost-effective for quality control. nih.gov For instance, a spectrofluorimetric method was developed for the determination of 2-aminopyridine and 3-aminopyridine (B143674) with detection limits of 0.62 ng/mL and 0.74 ng/mL, respectively. nih.gov
The purity of this compound can be assessed using these advanced analytical techniques. HPLC methods, particularly those employing mixed-mode or hydrogen-bonding chromatography, would be suitable for separating it from potential isomers and impurities. LC-MS/MS would provide definitive identification and quantification, especially for trace-level impurities.
Patent Landscape and Industrial Research Directions in Chemical Manufacturing
The patent landscape for substituted pyridines is extensive, reflecting their importance as intermediates in the production of pharmaceuticals and agrochemicals. googleapis.comgoogle.comgoogle.com Patents often cover novel synthesis methods, new compositions of matter, and specific applications.
For instance, patents describe processes for producing various chloropyridine derivatives, which are key intermediates for insecticides and herbicides. googleapis.comgoogle.comgoogle.com The synthesis of 2-chloro-5-trifluoromethylpyridine, an intermediate for the fungicide fluazinam, has been a subject of patent applications. google.comnih.gov
Industrial research is focused on developing more efficient, cost-effective, and environmentally friendly manufacturing processes for substituted pyridines. This includes the development of novel catalytic systems and the optimization of reaction conditions to improve yields and minimize by-products. The synthesis of aminopyridines through methods like the Buchwald-Hartwig amination is an area of active research, offering flexible and efficient routes to these valuable compounds. researchgate.net
The industrial relevance of this compound would likely be as an intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical or agrochemical industries. Its specific substitution pattern could lead to final products with unique biological activities. Research in this area would focus on developing scalable and economical synthesis routes for this compound and exploring its derivatization to create libraries of new chemical entities for screening.
Q & A
Q. What are common synthetic routes for 2-Chloro-5,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives can undergo amination using ammonia or alkylamines under catalytic conditions (e.g., Pd catalysts or Cu-mediated reactions). In a related study, optimizing reaction temperature (e.g., 70–75°C vs. 50–55°C) improved yields from <50% to 80% for similar chlorinated heterocycles . Key factors include solvent choice (dioxane, DMF), catalyst loading, and reaction time.
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions:
- ¹H NMR : Methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm).
- ¹³C NMR : Chlorine-substituted carbons (δ ~125–130 ppm) and methyl carbons (δ ~20–25 ppm) .
Additional methods include IR spectroscopy (C-Cl stretch ~550–600 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How does steric hindrance from the 5,6-dimethyl groups influence regioselectivity in substitution reactions?
The methyl groups at positions 5 and 6 create steric bulk, directing electrophilic attacks to the less hindered positions (e.g., position 4 or the amine group at position 3). Computational studies (DFT calculations) can predict reactivity patterns by analyzing electron density and frontier molecular orbitals. Experimental validation via competitive reactions with varying electrophiles (e.g., nitration vs. sulfonation) is recommended .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Discrepancies in catalytic performance (e.g., Pd vs. Cu systems) may arise from trace impurities or solvent effects. A systematic approach includes:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Docking studies (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., enzymes or receptors). For instance, substituting the chloro group with electron-withdrawing groups (e.g., -CF₃) may improve binding affinity to hydrophobic pockets. MD simulations further assess stability of ligand-target complexes .
Methodological Considerations
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals.
- HPLC : Reverse-phase C18 columns for analytical-scale separation .
Q. How to address solubility challenges in biological assays?
The compound’s low aqueous solubility (<10 mg/mL in water) can be mitigated by:
- Co-solvents : DMSO (up to 5% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introducing hydrophilic moieties (e.g., phosphate esters) .
Data Interpretation and Reproducibility
Q. How should researchers handle variability in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
